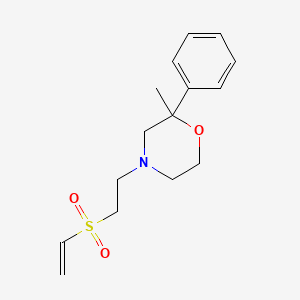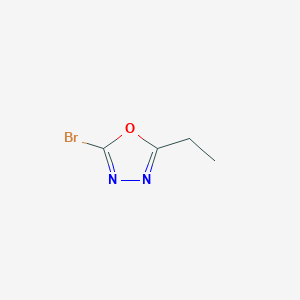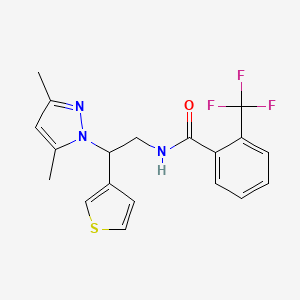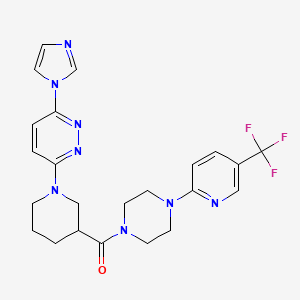![molecular formula C18H12N2O4 B2402910 Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate CAS No. 938022-16-3](/img/structure/B2402910.png)
Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate (MFIPC) is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the family of isoxazolo[5,4-b]pyridines and has a molecular formula of C21H16N2O3.
Scientific Research Applications
Antioxidant Properties
Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate exhibits potent antioxidant activity. Its ability to scavenge free radicals and protect cells from oxidative damage makes it valuable in preventing age-related diseases and promoting overall health .
Antimicrobial Activity
Researchers have identified this compound as an effective antimicrobial agent. It shows promise against bacteria, fungi, and other pathogens. Its mechanism of action involves disrupting microbial membranes or interfering with essential cellular processes .
Herbicidal Potential
Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate has been explored as a herbicide. Its selective action against specific plant species makes it a candidate for sustainable weed control in agriculture .
Anti-inflammatory Effects
Studies suggest that this compound possesses anti-inflammatory properties. By modulating inflammatory pathways, it could contribute to the treatment of inflammatory diseases such as arthritis and inflammatory bowel disorders .
Antifungal Applications
The compound has demonstrated antifungal activity against various fungal strains. Researchers are investigating its potential for treating fungal infections, including those caused by drug-resistant fungi .
Antitumor Potential
Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate shows promise as an antitumor agent. Its cytotoxic effects on cancer cells make it an exciting avenue for further research in oncology .
Histamine H3 Receptor Modulation
Some studies have identified this compound as a histamine H3 receptor antagonist. Modulating histamine receptors could have implications for neurological disorders and cognitive function .
properties
IUPAC Name |
methyl 6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-22-18(21)12-10-13(14-8-5-9-23-14)19-17-15(12)16(20-24-17)11-6-3-2-4-7-11/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARVTPJLTJSEDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402834.png)

![N-(tert-butyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2402836.png)



![2-[2-[3-(2-Prop-2-enoyloxyethoxy)-2,2-bis(2-prop-2-enoyloxyethoxymethyl)propoxy]ethoxy]ethyl prop-2-enoate](/img/structure/B2402843.png)


![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2402846.png)

